9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structure of this compound includes a purine core, which is a common motif in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
The synthesis of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors such as amino acids or aldehydes.
Substitution Reactions: The introduction of the ethoxyphenyl and pyridinyl groups is achieved through substitution reactions. These reactions often involve the use of reagents such as halides or organometallic compounds.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using amines and carboxylic acids or their derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It may serve as a lead compound in the development of new drugs.
Medicine: Due to its structural similarity to purine bases, it is investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar compounds to 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide include other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Allopurinol: A purine analog used in the treatment of gout by inhibiting xanthine oxidase.
Caffeine: A stimulant that acts as an adenosine receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-2-28-13-8-4-3-7-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-6-5-9-21-10-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHGORCDMZQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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